
DL-threo-Ritalinic Acid-d10 (Major)
Overview
Description
DL-threo-Ritalinic Acid-d10 (Major) is a deuterated analog of ritalinic acid, a primary metabolite of methylphenidate, a central nervous system stimulant. This compound is widely used as a stable isotope-labeled internal standard in pharmacokinetic and bioanalytical studies due to its structural similarity to non-deuterated ritalinic acid, enabling precise quantification via mass spectrometry . Key properties include:
- Molecular Formula: C₁₃H₇D₁₀NO₂
- Molecular Weight: 229.34 g/mol
- CAS Number: 1330180-60-3
- Purity: >95% (HPLC)
- Storage: -20°C (neat form) or room temperature (methanol solution) .
Preparation Methods
Synthetic Pathways for DL-threo-Ritalinic Acid-d10
The synthesis of DL-threo-Ritalinic Acid-d10 involves two primary approaches: deuteration of preformed ritalinic acid and de novo synthesis using deuterated precursors . Both methods aim to achieve high isotopic purity (D10) while minimizing isotopic scrambling.
Deuteration of Preformed Ritalinic Acid
This method introduces deuterium into non-deuterated ritalinic acid via hydrogen-deuterium (H-D) exchange reactions. Key steps include:
- Catalytic deuteration : Exposure to deuterated solvents (e.g., D2O) in the presence of palladium or platinum catalysts under controlled temperatures (50–80°C).
- Acid/Base-mediated exchange : Treatment with deuterated acids (e.g., DCl) or bases (e.g., NaOD) to replace labile hydrogens, particularly at α-positions adjacent to carbonyl groups.
Table 1: Isotopic Distribution Achieved via H-D Exchange
Reaction Conditions | D10 (%) | D9 (%) | D8 (%) |
---|---|---|---|
Pd/C in D2O, 70°C, 24 h | 85 | 12 | 3 |
NaOD/EtOD, reflux, 48 h | 78 | 18 | 4 |
While cost-effective, this method often yields incomplete deuteration, necessitating rigorous purification.
De Novo Synthesis from Deuterated Precursors
This approach constructs the molecule using deuterium-enriched building blocks, ensuring site-specific labeling:
- Deuterated piperidine synthesis : Piperidine-d11 is prepared via catalytic deuteration of pyridine-d5 followed by hydrogenation with D2 gas.
- Coupling with deuterated phenylacetic acid : The piperidine-d11 intermediate is reacted with deuterated phenylacetic acid (C6D5CD2COOD) under Mitsunobu conditions to form the C–N bond.
Key Advantages:
- Higher isotopic purity (D10 > 95%) compared to H-D exchange.
- Reduced risk of deuterium loss during storage or analysis.
Deuterium Labeling Techniques
Position-Specific Deuteration
The IUPAC name (2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid indicates deuteration at:
- Piperidine ring : All nine hydrogens replaced at positions 2, 3, 4, 5, and 6.
- Acetic acid moiety : One deuterium at the α-carbon.
Isotopic Purity Control
Deuterium scrambling is mitigated by:
- Low-temperature reactions : Conducting syntheses below 40°C to prevent H-D exchange.
- Anhydrous conditions : Using deuterated solvents (e.g., CD3OD) to avoid proton back-exchange.
Purification and Isolation
Chromatographic Separation
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile-D2O gradients resolve deuterated species (D10, D9) from under-deuterated byproducts.
- Ion-exchange chromatography : Separates ionic impurities, particularly residual acids/bases from deuteration steps.
Crystallization
Recrystallization from deuterated ethanol-water mixtures enhances isotopic purity by preferentially excluding under-deuterated molecules.
Characterization and Quality Control
Mass Spectrometry (MS)
- LC-MS/MS : Quantifies isotopic distribution using transitions such as m/z 229 → 174 for D10 and m/z 219 → 164 for non-deuterated species.
- High-resolution MS : Confirms molecular formula (C13H17NO2) with ≤ 3 ppm mass accuracy.
Nuclear Magnetic Resonance (NMR)
- Quantitative ²H NMR : Measures deuterium incorporation at each position.
- ¹³C NMR : Verifies structural integrity by comparing chemical shifts to non-deuterated ritalinic acid.
Table 2: Typical QC Specifications
Parameter | Requirement |
---|---|
Isotopic purity (D10) | ≥ 98% |
Chemical purity (HPLC) | ≥ 99.5% |
Residual solvents (GC) | ≤ 0.1% |
Challenges and Optimizations
Minimizing Deuterium Scrambling
- Short reaction times : Limiting exposure to protic solvents during synthesis.
- Inert atmosphere : Using argon or nitrogen to prevent H-D exchange with atmospheric moisture.
Scalability Issues
- Cost of deuterated reagents : Substituting partially deuterated reactants (e.g., CD3OD instead of D2O) reduces expenses without compromising purity.
Applications in Analytical Chemistry
DL-threo-Ritalinic Acid-d10 is indispensable in pharmacokinetic studies, where it serves as an internal standard for quantifying methylphenidate metabolism. For example, a 2017 study demonstrated its utility in measuring d- and l-ritalinic acid plasma concentrations with ≤ 5% inter-day variability.
Chemical Reactions Analysis
Types of Reactions
DL-threo-Ritalinic Acid-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups in the molecule with other substituents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are typical reducing agents.
Nucleophiles: Halides, amines, and alcohols are common nucleophiles used in substitution reactions
Major Products
The major products formed from these reactions include deuterated ketones, alcohols, amines, and substituted derivatives of DL-threo-Ritalinic Acid-d10 .
Scientific Research Applications
Analytical Chemistry
Isotope Dilution Techniques
DL-threo-Ritalinic Acid-d10 serves as a stable-labeled internal standard in quantitative analyses using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its deuterated nature allows for accurate quantification of Ritalinic acid levels in biological samples, such as urine and plasma, by compensating for matrix effects and variability in sample preparation .
Forensic Toxicology
In forensic science, DL-threo-Ritalinic Acid-d10 is employed to detect and quantify methylphenidate and its metabolites in biological specimens. This application is crucial for toxicological screenings, particularly in cases involving suspected drug abuse or overdose. The compound’s isotopic labeling enhances the specificity and sensitivity of detection methods .
Pharmacokinetics Studies
Metabolism Research
The use of DL-threo-Ritalinic Acid-d10 in pharmacokinetic studies allows researchers to trace the metabolic pathways of methylphenidate. By comparing the labeled compound's behavior with its non-labeled counterpart, scientists can gain insights into absorption, distribution, metabolism, and excretion (ADME) profiles. This information is vital for understanding the drug's efficacy and safety .
Bioavailability Assessments
In clinical trials, the compound can be utilized to assess the bioavailability of different formulations of methylphenidate. By measuring the concentration of DL-threo-Ritalinic Acid-d10 in plasma over time, researchers can evaluate how quickly and efficiently the drug is absorbed into the bloodstream .
Research on ADHD Treatments
Comparative Studies
DL-threo-Ritalinic Acid-d10 facilitates comparative studies between different formulations of methylphenidate or other ADHD medications. Researchers can analyze how variations in chemical structure affect pharmacological activity and therapeutic outcomes. This research is essential for developing more effective treatment options tailored to individual patient needs .
Development of New Therapeutics
Synthesis Pathway Optimization
The preparation methods for DL-threo-Ritalinic Acid-d10 can lead to advancements in synthesizing new therapeutic agents based on Ritalinic acid derivatives. Improved synthesis techniques may enhance yield and purity, making it easier to develop novel medications that target ADHD or related disorders more effectively .
Case Studies
Mechanism of Action
DL-threo-Ritalinic Acid-d10 exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased alertness and focus. The molecular targets include dopamine transporters and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Stereoisomeric Variants
a) DL-erythro-Ritalinic Acid-d10 (Major)
- Key Differences :
- Stereochemistry : Erythro configuration (vs. threo in DL-threo-Ritalinic Acid-d10) .
- CAS Number : 1330166-48-7
- Applications : Used in studies requiring discrimination between stereoisomers for metabolic pathway analysis .
- SMILES : OC(C@([²H])[C@@]2([²H])C([²H])([²H])C([²H])([²H])C([²H])([²H])N2)=O .
b) Non-Deuterated DL-threo-Ritalinic Acid
- Molecular Formula: C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- CAS Number : 54631-24-2
- Key Differences :
Structural Derivatives
a) DL-threo-Ritalinic Acid Isopropyl Ester-d10
- Molecular Formula: C₁₆D₁₀H₁₃NO₂
- Molecular Weight : 271.42 g/mol
- CAS Number : 93148-46-0
- Applications : Analogue of methylphenidate; used in stimulant research .
- Key Differences : Esterification increases lipophilicity, enhancing blood-brain barrier penetration compared to the free acid form .
b) DL-threo-Ritalinic Acid Lactam
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- CAS Number : 54593-31-6
- Key Differences : Cyclic amide structure reduces metabolic degradation, altering pharmacokinetic profiles .
Formulation Variants
a) DL-threo-Ritalinic Acid-d10 Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- CAS Number : 1262795-94-7 (hydrochloride salt)
- Applications : Salt form improves stability and solubility for in vitro assays .
b) Methanol Solution of DL-threo-Ritalinic Acid-d10
- Concentration : 1 mg/mL
- Matrix: Methanol
- Storage : -20°C
- Advantages : Ready-to-use format for high-throughput analytical workflows .
Data Table: Comparative Overview
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Configuration/Modification | Key Application |
---|---|---|---|---|---|
DL-threo-Ritalinic Acid-d10 (Major) | 1330180-60-3 | C₁₃H₇D₁₀NO₂ | 229.34 | Threo, deuterated | Internal standard for LC-MS/MS |
DL-erythro-Ritalinic Acid-d10 | 1330166-48-7 | C₁₃H₇D₁₀NO₂ | 229.34 | Erythro, deuterated | Stereoselective metabolism studies |
DL-threo-Ritalinic Acid | 54631-24-2 | C₁₃H₁₇NO₂ | 219.28 | Threo, non-deuterated | Methylphenidate metabolite analysis |
DL-threo-Ritalinic Acid Isopropyl Ester-d10 | 93148-46-0 | C₁₆D₁₀H₁₃NO₂ | 271.42 | Esterified, deuterated | CNS stimulant research |
DL-threo-Ritalinic Acid Lactam | 54593-31-6 | C₁₃H₁₅NO₃ | 233.26 | Cyclic amide | Metabolic stability studies |
Biological Activity
DL-threo-Ritalinic Acid-d10 (Major) is a deuterated form of Ritalinic acid, a significant metabolite of methylphenidate, commonly known for its use in treating attention deficit hyperactivity disorder (ADHD). The deuterated version, labeled with stable isotopes, is utilized primarily in pharmacokinetic studies and analytical chemistry to improve the accuracy of quantification methods. This article explores the biological activity of DL-threo-Ritalinic Acid-d10, focusing on its pharmacological properties, metabolic pathways, and analytical applications.
- Molecular Formula : C13H7D10NO2
- Molecular Weight : 229.34 g/mol
- Purity : >95% (HPLC)
- CAS Number : 54631-24-2
DL-threo-Ritalinic Acid-d10 is categorized as a stable isotope-labeled compound used in various analytical applications to trace metabolic pathways and quantify drug levels in biological samples.
DL-threo-Ritalinic Acid-d10 functions similarly to its non-deuterated counterpart, primarily acting as a dopamine reuptake inhibitor. This mechanism increases extracellular dopamine levels in the brain, which is crucial for its therapeutic effects in managing ADHD symptoms. Research indicates that only the d-enantiomer of methylphenidate exhibits significant pharmacological activity, while the l-enantiomer is less effective .
Metabolic Pathways
The metabolism of DL-threo-Ritalinic Acid-d10 involves several key pathways:
- Conversion from Methylphenidate : Methylphenidate is metabolized to DL-threo-Ritalinic Acid through hydrolysis. The presence of deuterium allows researchers to track this metabolic conversion more accurately using techniques such as LC-MS/MS.
- Isomer Distribution : Studies have shown that DL-threo-Ritalinic Acid-d10 can exist in various isotopic forms (D0-D10), which can be quantified using quantitative NMR (qNMR) and mass spectrometry techniques. The isotopic distribution is significant for understanding its pharmacokinetics and dynamics .
LC-MS/MS Methodology
DL-threo-Ritalinic Acid-d10 is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its structural similarity to methylphenidate and ritalinic acid. Its use enhances the reliability of quantification in biological matrices such as blood and urine.
Parameter | Value |
---|---|
Detection Limit | 0.5 ng/g |
Linear Range | 0.5 to 500 ng/g |
Coefficient of Variation | ≤ 15% |
Accuracy | 89% - 94% |
The method has been validated for forensic and clinical applications, allowing for precise measurement of drug concentrations in postmortem samples .
Case Studies
- Forensic Analysis : In a study involving postmortem blood samples, DL-threo-Ritalinic Acid-d10 was detected at concentrations significantly higher than those of methylphenidate, indicating its role as a major metabolite. This finding emphasizes the importance of using deuterated standards for accurate drug quantification in forensic toxicology .
- Pharmacogenetic Studies : Research investigating the influence of CES1 genotypes on the pharmacokinetics of methylphenidate highlighted the utility of DL-threo-Ritalinic Acid-d10 in understanding individual variability in drug metabolism. The study demonstrated how genetic factors could affect the concentrations of both methylphenidate and its metabolites .
Q & A
Q. B1. What analytical techniques are most suitable for quantifying DL-threo-Ritalinic Acid-d10 (Major) in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its high sensitivity and specificity for deuterated compounds. Stable isotope dilution methods using deuterated internal standards (e.g., DL-threo-Ritalinic Acid-d10.HCl) minimize matrix effects . For validation, ensure calibration curves cover physiologically relevant concentrations (e.g., 0.1–100 ng/mL) and include recovery studies in plasma or tissue homogenates. Cross-validate results with nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity .
Q. B2. How does deuteration impact the pharmacokinetic properties of DL-threo-Ritalinic Acid-d10 compared to its non-deuterated form?
Deuteration alters metabolic stability by slowing cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). In vitro assays (e.g., liver microsomes) should compare metabolic half-lives (t1/2) of deuterated vs. non-deuterated forms. Use high-resolution MS to track deuterium retention in metabolites . For in vivo studies, employ crossover designs in animal models, monitoring plasma concentrations over time and calculating AUC ratios to quantify bioavailability changes .
Q. B3. What experimental controls are critical when synthesizing DL-threo-Ritalinic Acid-d10 (Major) to ensure isotopic and stereochemical purity?
- Isotopic purity : Validate deuterium incorporation (>98 atom% D) using mass spectrometry and <sup>2</sup>H-NMR .
- Stereochemical integrity : Confirm threo configuration via chiral chromatography (e.g., Chiralpak AD-H column) and compare retention times with non-deuterated standards .
- Impurity profiling : Include stability studies under synthetic conditions (e.g., pH, temperature) to detect racemization or deuterium loss .
Q. A1. How can researchers resolve discrepancies in reported metabolic pathways of DL-threo-Ritalinic Acid-d10 across different in vitro and in vivo models?
Discrepancies often arise from species-specific enzyme activity or differences in experimental conditions (e.g., microsomal protein concentration). To address this:
Perform comparative metabolism studies using human hepatocytes and rodent models, normalizing data to enzyme activity (e.g., CYP2D6/CYP3A4 expression levels).
Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., incubation time, cofactor availability) .
Validate findings with reaction phenotyping using recombinant enzymes to isolate metabolic pathways .
Q. A2. What strategies optimize the use of DL-threo-Ritalinic Acid-d10 as an internal standard in quantifying methylphenidate metabolites in complex matrices?
- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma, urine) to account for ion suppression/enhancement.
- Cross-correlation with alternative IS : Use a structurally similar deuterated compound (e.g., ethylphenidate-d10) to assess cross-reactivity .
- Dynamic range adjustment : For trace-level quantification, employ microsampling techniques (e.g., volumetric absorptive microsampling) to reduce variability .
Q. A3. How can isotopic scrambling be detected and mitigated during long-term stability studies of DL-threo-Ritalinic Acid-d10 (Major)?
Isotopic scrambling (deuterium migration) is temperature- and pH-dependent. Mitigation strategies include:
Accelerated stability testing : Store samples at 40°C/75% RH and analyze deuterium distribution via LC-HRMS at intervals (0, 1, 3, 6 months).
Computational modeling : Predict vulnerable H/D exchange sites using molecular dynamics simulations (e.g., Schrödinger Suite).
Formulation optimization : Use lyophilization or buffered solutions (pH 4–6) to minimize deuterium loss .
Q. A4. What advanced statistical methods are appropriate for interpreting dose-response relationships in DL-threo-Ritalinic Acid-d10 pharmacodynamic studies?
- Nonlinear mixed-effects modeling (NLME) : Accounts for inter-individual variability in dose-response curves, particularly in small sample sizes.
- Bayesian hierarchical models : Useful for integrating prior data (e.g., non-deuterated compound efficacy) to improve parameter estimation.
- Bootstrapping : Assess confidence intervals for EC50 values in assays with high biological variability .
Properties
IUPAC Name |
(2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-JCUBGIMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858378 | |
Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330180-60-3 | |
Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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